Enhanced Lipophilicity (XLogP3) Compared to 4-Ethylbenzyl Analog
The 4-isopropylbenzyl substituent confers significantly higher lipophilicity than the 4-ethylbenzyl analog. Computed XLogP3-AA for 4-[(4-isopropylbenzyl)amino]phenol is 4.2 [1], while the corresponding value for 4-[(4-ethylbenzyl)amino]phenol is 3.6397 [2]. This ~0.56 log unit increase corresponds to an approximately 3.6-fold increase in partition coefficient, predicting enhanced membrane permeability and altered compound distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 4-[(4-Ethylbenzyl)amino]phenol: LogP = 3.6397 |
| Quantified Difference | Δ ~ 0.56 log units (approx. 3.6× higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 (PubChem) and published LogP data (ChemSrc) |
Why This Matters
Higher lipophilicity impacts ADME profiling and may be critical for applications requiring improved membrane penetration or specific logP windows.
- [1] PubChem. Compound Summary for CID 833977, 4-((4-Isopropylbenzyl)amino)phenol. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] ChemSrc. 4-[(4-Ethylbenzyl)amino]phenol. Accessed April 2026. View Source
